1-(2-(methylsulfinyl)phenyl)-1H-pyrrole
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Overview
Description
1-(2-(Methylsulfinyl)phenyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 2-(methylsulfinyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(methylsulfinyl)phenyl)-1H-pyrrole typically involves the reaction of 2-(methylsulfinyl)benzaldehyde with pyrrole under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Methylsulfinyl)phenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: 1-(2-(Methylsulfonyl)phenyl)-1H-pyrrole.
Reduction: 1-(2-(Methylthio)phenyl)-1H-pyrrole.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-(Methylsulfinyl)phenyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(methylsulfinyl)phenyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-(Methylthio)phenyl)-1H-pyrrole: Similar structure but with a methylthio group instead of a methylsulfinyl group.
1-(2-(Methylsulfonyl)phenyl)-1H-pyrrole: Oxidized form with a sulfone group.
1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole: Similar structure with an ethylsulfinyl group.
Uniqueness: 1-(2-(Methylsulfinyl)phenyl)-1H-pyrrole is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
107344-54-7 |
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Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-(2-methylsulfinylphenyl)pyrrole |
InChI |
InChI=1S/C11H11NOS/c1-14(13)11-7-3-2-6-10(11)12-8-4-5-9-12/h2-9H,1H3 |
InChI Key |
MCZKYBITLDEWDQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=CC=C1N2C=CC=C2 |
Origin of Product |
United States |
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